molecular formula C14H12BrN B13561356 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile

Cat. No.: B13561356
M. Wt: 274.15 g/mol
InChI Key: JKEXGSPCFJJAPD-UHFFFAOYSA-N
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Description

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromonaphthalene moiety attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile typically involves the bromination of naphthalene followed by a series of reactions to introduce the nitrile group. One common method includes the use of bromine in the presence of a catalyst to brominate naphthalene, followed by a reaction with a suitable nitrile precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and nitrile introduction steps .

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized naphthalene compounds .

Scientific Research Applications

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile involves its interaction with molecular targets through its bromonaphthalene and nitrile groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromonaphthalene-1-ylmethanol
  • 8-Bromo-3H-cyclopenta[a]naphthalene
  • Biphenyl-4-yl-naphthalen-1-yl-phenyl-methanol

Properties

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile

InChI

InChI=1S/C14H12BrN/c1-14(2,9-16)11-7-3-5-10-6-4-8-12(15)13(10)11/h3-8H,1-2H3

InChI Key

JKEXGSPCFJJAPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=CC2=C1C(=CC=C2)Br

Origin of Product

United States

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